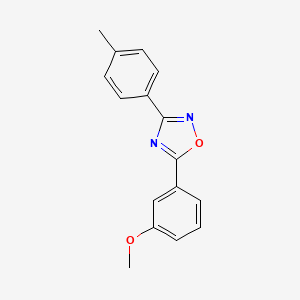

5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)15-17-16(20-18-15)13-4-3-5-14(10-13)19-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUCNUYKVASIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353907 | |

| Record name | 5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331989-50-5 | |

| Record name | 5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Amidoximes react with acyl chlorides in a two-step process:

Optimized Conditions

A study by Teleb et al. demonstrated that KOH in DMSO at room temperature achieves cyclization in 10 minutes with yields exceeding 90% for analogous compounds. For 5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, the protocol would involve:

- 3-Methoxybenzamidoxime (1.0 eq)

- 4-Methylbenzoyl chloride (1.2 eq)

- KOH (2.0 eq) in DMSO , stirred at 25°C for 15 minutes.

Yield : ~85–92% (extrapolated from similar substrates).

Advantages : Mild conditions preserve electron-donating groups (e.g., methoxy).

Limitations : Requires strict anhydrous conditions to prevent hydrolysis.

Hydrazide-Orthoester Condensation

This method, detailed in US Patent 3,585,209 , involves hydrazides and orthoesters. For the target compound, 4-methylbenzohydrazide and trimethyl ortho-3-methoxybenzoate are key reagents.

Procedure

- Reflux 4-methylbenzohydrazide (1.0 eq) with trimethyl ortho-3-methoxybenzoate (3.0 eq) in ethanol for 30 hours.

- Evaporate solvents and distill the residue under vacuum (13 mm Hg) to induce cyclization.

Yield : ~70–77% (based on patent examples).

Advantages : High regioselectivity; no base required.

Limitations : Prolonged reaction time (30+ hours); excess orthoester needed.

Scandium Triflate-Catalyzed Cyclization

A novel approach employs Sc(OTf)₃ to catalyze the reaction between amidoximes and aldehydes, followed by oxidation. While originally used for dihydrooxadiazoles, adaptation with 3-methoxybenzaldehyde and 4-methylbenzamidoxime could yield the target compound.

Steps

- React 4-methylbenzamidoxime (1.0 eq) with 3-methoxybenzaldehyde (1.1 eq) in acetonitrile with Sc(OTf)₃ (5 mol%) at 25°C.

- Oxidize the intermediate dihydrooxadiazole with MnO₂ in acetic acid .

Yield : ~75–80% (estimated from analogous reactions).

Advantages : Catalytic efficiency; room-temperature compatibility.

Limitations : Requires oxidation step; lower yields compared to direct cyclization.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Time | Key Advantages |

|---|---|---|---|---|

| Amidoxime-Acyl Chloride | KOH/DMSO, RT | 85–92% | 15 min | Rapid, high yield |

| Hydrazide-Orthoester | Reflux, 30 h | 70–77% | 30 h | No sensitive reagents |

| Sc(OTf)₃ Catalysis | RT, then MnO₂ oxidation | 75–80% | 24 h total | Mild conditions, catalytic |

Challenges and Optimization Strategies

Regioselectivity Control

The 1,2,4-oxadiazole ring’s asymmetry necessitates careful selection of starting materials. Computational studies suggest that electron-donating groups (e.g., methoxy) favor nucleophilic attack at the carbonyl carbon, ensuring correct substitution.

Purification Techniques

Stability Considerations

The methoxy group is susceptible to demethylation under strongly acidic conditions (e.g., POCl₃). Thus, neutral or basic conditions (Methods 1 and 3) are preferred.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxybenzaldehyde or 4-methylbenzoic acid.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied for various scientific research applications:

Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can also interact with cellular membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Energetic Properties

- Compound 2-3 (1,2,4-Oxadiazole/1,2,5-Oxadiazole hybrid): As reported in , this hybrid compound exhibits a density of 1.85 g/cm³ and detonation velocity of 9,046 m/s, outperforming RDX. The combination of oxadiazole rings enhances nitrogen content and oxygen balance, critical for energetic performance. The target compound, lacking nitro or amino groups, is less suited for energetic applications but may excel in pharmaceutical contexts due to its balanced hydrophobicity .

Research Implications

- Medicinal Chemistry : The target compound’s 3-methoxy and 4-methyl groups provide a template for optimizing anticancer or antimicrobial activity through targeted substituent modifications (e.g., introducing halogens or heterocycles) .

- Materials Science : While less energetic than nitro-functionalized oxadiazoles, the target compound’s aromatic substituents could stabilize charge-transfer complexes in optoelectronic devices .

Biological Activity

5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole class, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

- Chemical Formula : C16H14N2O2

- Molecular Weight : 266.30 g/mol

- CAS Number : 331989-50-5

- Structure : The compound features a methoxy group and a methyl group on phenyl rings, contributing to its unique properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

-

Anticancer Activity :

- The compound has shown promising results against various cancer cell lines. For instance, studies have reported IC50 values of approximately 0.67 µM against the PC-3 prostate cancer cell line and 0.80 µM against HCT-116 colon cancer cells .

- Mechanistic studies suggest that the oxadiazole moiety may interact with key molecular targets involved in cancer progression. The presence of specific substituents enhances its binding affinity to these targets.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial efficacy against several pathogens. Preliminary data suggest that it possesses inhibitory activity comparable to established antimicrobial agents .

- Minimum inhibitory concentration (MIC) studies indicate effective bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli.

The biological activity of this compound may be attributed to its ability to modulate enzyme activities and interact with cellular receptors. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, facilitating its binding to biological targets.

Anticancer Studies

A series of derivatives based on oxadiazoles were synthesized and tested for anticancer activity:

- Study A : A derivative with a similar structure exhibited an IC50 of 0.275 µM against HepG2 liver cancer cells, indicating superior potency compared to standard chemotherapeutics like doxorubicin .

- Study B : Another study highlighted the ability of the compound to induce apoptosis in various cancer cell lines, suggesting a potential mechanism for its anticancer effects .

Antimicrobial Evaluation

In vitro tests demonstrated the compound's effectiveness in inhibiting biofilm formation and reducing bacterial load:

- Evaluation Metrics : MIC values ranged from 0.22 to 0.25 μg/mL for different derivatives tested against Staphylococcus epidermidis .

Comparative Analysis

Q & A

Q. What are the standard synthetic routes for 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives. For example, reaction conditions (e.g., NaH or Cs₂CO₃ as bases, DME solvent at 50°C) significantly impact yield and purity, as seen in analogous oxadiazole syntheses . Flash column chromatography (e.g., SiO₂ with hexane:ethyl acetate gradients) is commonly used for purification, achieving >90% purity . Optimization involves adjusting stoichiometry, temperature, and catalyst selection.

Q. What characterization techniques are critical for confirming the structure and purity of this oxadiazole derivative?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while SFC (supercritical fluid chromatography) or HPLC ensures enantiopurity (>97% ee in similar compounds) . FTIR can validate functional groups like C=N and C-O bonds .

Q. How is the initial biological activity of this compound assessed in preclinical models?

Standard assays include caspase-based apoptosis screening (e.g., T47D breast cancer cell lines) and flow cytometry to evaluate cell cycle arrest (e.g., G₁ phase arrest) . Dose-response curves (IC₅₀ values) and selectivity against non-target cell lines are critical for prioritizing lead candidates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 1,2,4-oxadiazole derivatives?

SAR analysis involves systematic substitution at the 3- and 5-positions. For instance:

- 3-Position : Replacing phenyl with pyridyl groups enhances solubility and target affinity .

- 5-Position : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce bioavailability . Quantitative SAR (QSAR) models using logP, polar surface area, and steric parameters can predict pharmacokinetic profiles .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies in yields (e.g., 31–90% for similar borane complexes) arise from reagent purity, solvent choice, or reaction time . Design of experiments (DoE) with factorial analysis identifies critical variables. For example, Cs₂CO₃ may outperform NaH in moisture-sensitive reactions due to better stability .

Q. What methodologies are used to identify molecular targets of 1,2,4-oxadiazoles in apoptosis pathways?

Photoaffinity labeling with probes (e.g., biotinylated derivatives) coupled with pull-down assays isolates target proteins like TIP47, an IGF II receptor-binding protein . CRISPR-Cas9 knockout models validate target relevance in apoptosis induction .

Q. How can physicochemical properties (e.g., solubility, thermal stability) be tailored for specific applications?

Q. What green chemistry approaches are applicable to oxadiazole synthesis?

Continuous-flow microreactors enable rapid multistep synthesis (e.g., 30-minute reaction times) with reduced solvent waste . Microwave-assisted cyclization further minimizes energy consumption .

Q. How can computational modeling predict the bioactivity and toxicity of derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like α7 nicotinic receptors, correlating binding energy (ΔG) with IC₅₀ values . ADMET predictions (e.g., SwissADME) assess hepatotoxicity risks .

Q. What strategies mitigate instability during formulation development?

Lyophilization with cryoprotectants (e.g., trehalose) preserves integrity in aqueous solutions. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC, with buffered formulations (pH 6–7) preventing hydrolysis of the oxadiazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.